molecular formula C21H15ClN4O2S B11769761 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11769761
M. Wt: 422.9 g/mol
InChI Key: TYWAMNKISIEYJA-UHFFFAOYSA-N
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Description

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorobenzylthio group at position 3, a 4-nitrophenyl group at position 5, and a phenyl group at position 4. This structure combines electron-withdrawing (4-nitrophenyl) and electron-donating (2-chlorobenzylthio) moieties, which influence its physicochemical and biological properties. The compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols for analogous triazoles . Its structural complexity and substituent diversity make it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H15ClN4O2S/c22-19-9-5-4-6-16(19)14-29-21-24-23-20(25(21)17-7-2-1-3-8-17)15-10-12-18(13-11-15)26(27)28/h1-13H,14H2

InChI Key

TYWAMNKISIEYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Thiosemicarbazide Formation :

    • React 4-nitrophenyl isothiocyanate with phenylacetic acid hydrazide in ethanol or dioxane under reflux.

    • Yields: 88–95% for analogous compounds.

  • Cyclization :

    • Treat the thiosemicarbazide with aqueous NaOH under reflux, followed by acidification with HCl.

    • Conditions : 10% NaOH, 2–8 hours reflux, then pH adjustment to 4–5.

    • Yield : ~67–80% for similar triazole-3-thiols.

S-Alkylation for Functionalization

The mercapto group (-SH) of the triazole intermediate undergoes nucleophilic substitution with 2-chlorobenzyl bromide to form the 2-chlorobenzylthio derivative.

Reaction Conditions:

  • Base : Triethylamine or sodium acetate.

  • Solvent : Tetrahydrofuran (THF), acetonitrile, or ethanol.

  • Temperature : Reflux or room temperature.

Table 1: Alkylation Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Alkylation2-Chlorobenzyl bromide, Et₃N, THF, reflux90
AlkylationBenzyl bromide, NaOAc, ethanol, reflux85–93

Note: Yields vary based on the triazole intermediate and reaction time.

Spectral and Analytical Data

The compound is characterized by IR, NMR, and elemental analysis.

Table 2: Spectral Characteristics

TechniqueDataReference
IR (KBr) 2702 cm⁻¹ (S-H), 1608 cm⁻¹ (C=N), 1523 cm⁻¹ (C=C aromatic)
¹H-NMR (DMSO-d₆) δ 8.17–8.30 (aromatic H), 5.53–5.82 (CH₂ benzyl), 13.3–14.3 (SH)
Elemental Analysis C: 61.08–62.98%, H: 3.39–5.43%, N: 13.14–25.15%, S: 9.99–10.47%

SH proton typically disappears upon alkylation, confirming substitution.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, reducing reaction time to minutes while maintaining yields.

Hydrogen Peroxide Oxidation

Oxidation of the thiol to a hydroxyl group, followed by re-alkylation, is an alternative pathway for functionalization.

Critical Challenges and Optimization

  • Regioselectivity : Alkylation at sulfur is favored over nitrogen under basic conditions.

  • Purification : Column chromatography (EtOAc/hexane) or crystallization from methanol is used.

  • Stability : The nitro group may require careful handling due to potential reactivity.

Comparative Analysis of Reported Methods

MethodAdvantagesLimitations
Classical HeatingHigh yield (90%), reproducibilityLong reaction times (5–8 hours)
Microwave-AssistedFaster synthesis (minutes), energy efficiencyRequires specialized equipment
Oxidation/ReductionVersatile for oxygen/sulfur analogsAdditional steps reduce overall yield

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains and fungi. The presence of sulfur in the side chain often enhances this activity due to its role in disrupting microbial cell membranes .

Anticancer Activity

Triazoles have been investigated for their anticancer properties. Their mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Triazole compounds are also noted for their anti-inflammatory effects. They can inhibit inflammatory mediators and pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Applications in Agriculture

Triazole derivatives have been widely used as fungicides in agriculture due to their ability to inhibit fungal growth. Their application helps in controlling plant diseases caused by various pathogens, thereby improving crop yield and quality .

Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in various conditions
Agricultural FungicidesControls fungal pathogens in crops

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazole derivatives found that those with a chlorobenzyl substituent exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess efficacy .
  • Anticancer Research : Another research focused on a series of triazole derivatives, including 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole, demonstrated significant cytotoxic effects on human cancer cell lines through MTT assays .
  • Agricultural Application : Field trials showed that triazole-based fungicides significantly reduced the incidence of powdery mildew in wheat crops, leading to improved yields compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoles with Thioether Substituents

Compounds bearing thioether groups at position 3 of the triazole core are notable for their bioactivity. For example:

  • 3-((2-Chlorobenzyl)thio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5e): This analog replaces the 4-nitrophenyl group with a 4-chlorophenoxymethyl substituent. It exhibits a melting point of 108–109°C and shares the 2-chlorobenzylthio moiety, but its bioactivity profile diverges due to the phenoxy group’s reduced electron-withdrawing effects compared to nitro .
  • 3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6g) : With a long alkyl chain instead of an aromatic thioether, this compound demonstrates potent cholinesterase inhibition (IC₅₀: 38.35 ± 0.62 µM for AChE), suggesting that alkyl chain length enhances enzyme interaction .

Key Comparison :

Compound Substituent at C5 Thioether Group Bioactivity Highlight
Target Compound 4-Nitrophenyl 2-Chlorobenzyl Not reported in evidence
5e 4-Chlorophenoxymethyl 2-Chlorobenzyl Unspecified
6g 4-Methoxyphenyl n-Heptyl Cholinesterase inhibition
Triazoles with 4-Nitrophenyl Groups

The 4-nitrophenyl moiety is associated with enzyme inhibition and antioxidant activity:

  • Compound 15: 3-((2-(3,4-Dichlorophenyl)-2-(((E)-4-nitrobenzylidene)hydrazono)ethyl)thio)-5-(4-nitrophenyl)-4H-1,2,4-triazole exhibits dual α-amylase/α-glucosidase inhibition (IC₅₀: 74% yield, melting point 206–207°C), highlighting the synergistic effect of nitro and hydrazone groups .
  • 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: This Schiff base derivative combines nitro and chlorophenyl groups, though its bioactivity remains uncharacterized .

Key Comparison :

Compound Additional Substituents Activity
Target Compound 2-Chlorobenzylthio, phenyl Not reported
Compound 15 Dichlorophenyl, hydrazone α-Amylase/α-glucosidase inhibition
Compound in Chlorophenyl, Schiff base Unspecified

The target compound lacks a hydrazone linkage, which may reduce its enzyme inhibition efficacy compared to Compound 15 but improve metabolic stability .

Halogenated Triazole Derivatives

Halogen atoms (Cl, Br) are common in bioactive triazoles:

  • 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi) : Exhibits antifungal activity dependent on alkyl chain length, with decylthio providing optimal efficacy .
  • TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) : A bromine-free analog used in OLEDs due to its electron-transport properties .

Key Comparison :

Compound Halogen Substituent Application/Activity
Target Compound 2-Chlorobenzyl Potential antimicrobial/electronics
IIi 2-Bromophenyl Antifungal
TAZ None Electron transport in OLEDs

The 2-chlorobenzyl group in the target compound may confer antimicrobial activity, though less pronounced than brominated analogs like IIi .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis aligns with methods for analogous triazoles, such as nucleophilic substitution (e.g., 5e in ) or condensation (e.g., hydrazone derivatives in ).
  • Electronic Properties : The 4-nitrophenyl group could enhance electron-deficient behavior, making the compound suitable for materials science applications, similar to TAZ in OLEDs .

Biological Activity

3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, characterized by its unique molecular structure which influences its biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is C21H15ClN4O2S, with a molecular weight of 422.9 g/mol. The compound features a triazole ring, a chlorobenzyl thio group, and a nitrophenyl substituent, which contribute to its reactivity and solubility in biological systems .

The triazole ring is known for its ability to interact with biological targets through hydrogen bonding and dipole interactions. This interaction is crucial for the pharmacological activity of compounds containing triazole moieties. The presence of electron-withdrawing groups like the nitrophenyl can enhance the compound's potency by stabilizing reactive intermediates during biological interactions .

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole have demonstrated cytotoxic effects against various cancer cell lines. A study showed that certain triazole derivatives were particularly effective against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The compound's structure suggests it may also inhibit cancer cell migration and enhance selectivity towards malignant cells.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. This specific compound has shown potential as an antifungal agent due to the stability of its triazole ring against metabolic degradation. Studies have reported that triazoles can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-(2-Chlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazoleContains chlorophenyl and nitrophenyl groupsExhibits strong hydrogen bonding interactions
5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazoleSubstituted with bromophenylKnown for its nonlinear optical properties
5-(Furan-2-yl)-4-(aryl)-triazoleIncorporates furan moietyDisplays unique electronic characteristics due to furan

The structural uniqueness of 3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole may provide synergistic effects that enhance its biological activity compared to other derivatives .

Case Studies

Several case studies have explored the biological activities of triazole derivatives:

  • Cytotoxicity Assessment : In vitro studies have shown that specific derivatives exhibit higher cytotoxicity against melanoma cells compared to non-cancerous cells. This selectivity highlights their potential as targeted cancer therapies .
  • Antimicrobial Testing : Compounds derived from the triazole scaffold have been tested against various bacterial strains and fungi. Results indicated significant inhibition of microbial growth at low concentrations .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole?

Methodological Answer:
The compound can be synthesized via alkylation of a thiol precursor under optimized conditions. A validated approach involves:

  • Reacting 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzyl chloride in a PEG-400 solvent system.
  • Using Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C for 1 hour .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via ice-water quenching, followed by recrystallization in aqueous acetic acid.
    This method achieves high purity and yield, comparable to protocols for structurally related triazoles .

Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this triazole derivative?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for nitro- and chlorophenyl groups), methylene protons (δ 3.5–4.0 ppm for SCH₂), and alkyl chain protons (δ 1.0–1.5 ppm if present) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-S (650–700 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S, Cl) with <1% deviation from theoretical values .

Advanced: How does the length and substitution of the alkylthio group affect antimicrobial activity?

Methodological Answer:
Studies on analogous triazoles (e.g., 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles) reveal:

  • Longer alkyl chains (e.g., decylthio) enhance antimicrobial activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .
  • Substituting with electron-withdrawing groups (e.g., nitro) at the 4-nitrophenyl position may synergize with the chlorobenzylthio moiety to amplify antifungal activity against Candida albicans .
  • Activity drops when replacing decylthio with shorter chains (e.g., methylthio), highlighting the critical role of lipophilicity .

Advanced: How can researchers resolve contradictions in activity data across different synthetic batches?

Methodological Answer:

  • Batch Consistency : Ensure reaction conditions (e.g., temperature, catalyst loading) are tightly controlled. Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 200 W) reduces variability compared to traditional heating .
  • Bioassay Standardization : Use serial dilution methods with standardized microbial strains (e.g., ATCC cultures) to minimize inter-lab variability .
  • Structural Confirmation : Cross-validate purity via HPLC-MS and X-ray crystallography (if crystals are obtainable) to rule out byproducts .

Advanced: What computational tools predict the biological activity of this compound?

Methodological Answer:

  • PASS Online® : Predicts antimicrobial/antifungal potential by comparing structural motifs to known bioactive triazoles. For example, a PASS-predicted Pa (probability "to be active") >0.7 correlates with experimental MIC values ≤16 µg/mL .
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51) or bacterial dihydrofolate reductase (DHFR). High-affinity binding (ΔG ≤ −8 kcal/mol) suggests mechanistic validity .

Advanced: How can heterocyclic ring modifications (e.g., pyrazole fusion) alter physicochemical properties?

Methodological Answer:

  • Pyrazole-Triazole Hybrids : Introducing pyrazole at the 5-position (e.g., via hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate) increases polarity, improving aqueous solubility but reducing logP .
  • Impact on Bioactivity : Hybrids may exhibit dual antimicrobial and analgesic activity due to synergistic pharmacophores, as seen in pyrazole-triazole conjugates .

Advanced: What solvent systems and catalysts optimize yield in large-scale synthesis?

Methodological Answer:

  • Solvent : PEG-400 outperforms DMF or THF due to its green chemistry profile and ability to stabilize intermediates .
  • Catalyst : Bleaching Earth Clay (10 wt%) at pH 12.5 enhances nucleophilic substitution efficiency by 30% compared to K₂CO₃ .
  • Microwave vs. Conventional Heating : Microwave synthesis reduces reaction time from 6 hours to 45 minutes with a 15% yield increase .

Advanced: How do theoretical calculations (DFT) align with experimental spectral data?

Methodological Answer:

  • DFT Methods : B3LYP/6-311++G(d,p) calculations predict NMR chemical shifts and IR frequencies with <5% deviation from experimental data .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfur and nitro groups) to rationalize reactivity in alkylation or oxidation reactions .

Advanced: What alternative biological targets (e.g., anti-inflammatory) are plausible for this compound?

Methodological Answer:

  • Anti-inflammatory Potential : Analogous triazolethiones inhibit COX-2 (IC₅₀ ~10 µM) via docking into the catalytic site. Test via carrageenan-induced paw edema assays in murine models .
  • Anticancer Screening : Use NCI-60 cell line panels to evaluate cytotoxicity, leveraging the nitro group’s redox activity for selective cancer cell targeting .

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